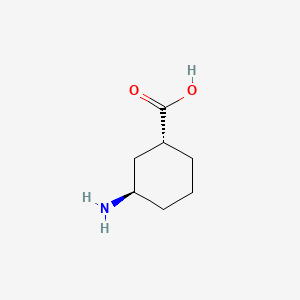

(1R,3R)-3-Aminocyclohexanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,3R)-3-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTUXQBZPWBFDX-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34583-99-8 | |

| Record name | rac-(1R,3R)-3-aminocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1R,3R)-3-Aminocyclohexanecarboxylic acid chemical properties

This guide details the chemical properties, synthesis, and applications of (1R,3R)-3-Aminocyclohexanecarboxylic acid, a chiral

Executive Summary

This compound (often abbreviated as (1R,3R)-3-ACHC ) is a cyclic

Chemical Identity & Physical Properties

The compound exists as a zwitterion in neutral aqueous solution. Its stereochemistry is defined by the trans arrangement of the amino and carboxyl groups relative to the ring plane.

| Property | Data |

| IUPAC Name | (1R,3R)-3-Aminocyclohexane-1-carboxylic acid |

| Common Name | trans-3-Aminocyclohexanecarboxylic acid |

| CAS Registry Number | 933445-51-3 (specific isomer) / 34583-99-8 (racemate) |

| Molecular Formula | C |

| Molecular Weight | 143.18 g/mol |

| Stereochemistry | trans-1,3-disubstituted (1R, 3R) |

| Predicted pKa (COOH) | ~4.7 (Acidic) |

| Predicted pKa (NH | ~10.5 (Basic) |

| Solubility | Soluble in water (zwitterionic); sparingly soluble in non-polar organics.[1][2] |

| Appearance | White crystalline solid |

Conformational Analysis & Stereochemistry

The defining feature of (1R,3R)-3-ACHC is its 1,3-trans stereochemistry . In a cyclohexane ring, 1,3-disubstituted trans isomers cannot adopt a diequatorial conformation. Instead, they exist in a dynamic equilibrium between two chair conformers, each possessing one axial and one equatorial substituent.

-

Conformer A: Carboxyl group (COOH) is Equatorial ; Amino group (NH

) is Axial . -

Conformer B: Carboxyl group (COOH) is Axial ; Amino group (NH

) is Equatorial .

Thermodynamic Preference: The A-value (conformational free energy) for a carboxyl group (~1.4 kcal/mol) is slightly higher than that of an amino group (~1.2–1.3 kcal/mol). Consequently, Conformer A (Equatorial COOH) is marginally favored, but the energy difference is small (<0.5 kcal/mol), resulting in a significant population of both conformers at room temperature. This contrasts sharply with the cis-isomer ((1R,3S)), which locks into a rigid diequatorial state.

Figure 1: Conformational Equilibrium of (1R,3R)-3-ACHC

Caption: The 1,3-trans substitution pattern forces a "flip" between two chair forms, preventing the molecule from accessing the stable diequatorial geometry of the cis-isomer.

Synthetic Methodologies

Synthesis of enantiopure (1R,3R)-3-ACHC requires controlling both the cis/trans ratio and the absolute stereochemistry.

Method A: Catalytic Hydrogenation & Resolution (Industrial)

This is the most scalable route but requires rigorous separation of isomers.

-

Starting Material: 3-Aminobenzoic acid (cheap, abundant).

-

Hydrogenation: Reduction using Rh/C or Ru/C catalysts under high pressure (50–100 bar) and temperature.

-

Outcome: A mixture of cis (major) and trans (minor) isomers.

-

-

Separation: Fractional crystallization or ion-exchange chromatography separates the trans-racemate from the cis-isomer.

-

Chiral Resolution: The trans-racemate ((1R,3R) + (1S,3S)) is resolved using a chiral acid (e.g., tartaric acid) or enzymatic hydrolysis of an N-protected ester.

Method B: Stereoselective Enzymatic Desymmetrization (Lab Scale)

For high optical purity without resolution steps.

-

Precursor: cis-1,3-Cyclohexanedicarboxylic acid diester.

-

Enzymatic Hydrolysis: Pig Liver Esterase (PLE) or specific lipases selectively hydrolyze one ester group to yield a chiral mono-ester.

-

Curtius Rearrangement: The free carboxylic acid is converted to an acyl azide, then rearranged to an isocyanate, and trapped with an alcohol (e.g., BnOH) to form the Cbz-protected amine.

-

Note: The Curtius rearrangement proceeds with retention of configuration . To get the trans (1R,3R) amine from a cis (1R,3S) precursor, an epimerization step must be introduced, or one must start from a trans-diester.

-

Figure 2: Synthetic Workflow (Hydrogenation Route)

Caption: The hydrogenation route yields a mixture favoring the cis-isomer; isolation of the (1R,3R) trans-isomer requires efficient downstream processing.

Applications in Drug Discovery & Foldamers

5.1. Peptidomimetics & Foldamers

(1R,3R)-3-ACHC is a

-

Vector Orientation: The 1,3-trans arrangement places the

- and -

Secondary Structure: Unlike

-peptides (from 2-ACHC) that form stable 14-helices, oligomers containing 3-ACHC tend to form different motifs due to the extra methylene spacer in the backbone. The (1R,3R) isomer, with its axial substituent, often destabilizes continuous helices, acting as a turn inducer or a "kink" in the peptide backbone. -

Comparison: The cis-isomer ((1R,3S)) is more commonly used to stabilize

-hairpins because its diequatorial conformation mimics the extended sheet structure. The trans-isomer ((1R,3R)) is used when a non-sheet, turn-like geometry is required.

5.2. Drug Scaffolds

-

Neuraminidase Inhibitors: Structural analogues of 3-ACHC have been explored as scaffolds for influenza neuraminidase inhibitors (related to Oseltamivir), where the cyclohexane ring replaces the dihydropyran or cyclopentane core.

-

GABA Analogues: As a conformationally restricted GABA analogue, (1R,3R)-3-ACHC binds to specific GABA receptors and transporters, serving as a probe to map the pharmacophore of inhibitory neurotransmission.

References

-

Synthesis and Resolution: Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1981). "Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-aminocyclohexanecarboxylic acid." Australian Journal of Chemistry, 34(10), 2231–2236.

- Conformational Analysis: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text for 1,3-cyclohexane stereochemistry).

- Foldamer Applications: Martinek, T. A., & Fülöp, F. (2012). "Peptidomimetics and Foldamers: The Importance of Being Cyclic." European Journal of Organic Chemistry, 2012(11), 2075–2106. (Discusses cyclic amino acids in foldamers).

-

Physical Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7005075, this compound.

- Isomer Synthesis: Kobayashi, S., Kamiyama, K., Iimori, T., & Ohno, M. (1984). "Creation of novel chiral synthons with enzymes... Synthesis of this compound." Tetrahedron Letters, 25(24), 2557-2560.

Sources

Technical Guide: NMR Spectral Analysis of (1R,3R)-3-Aminocyclohexanecarboxylic Acid

[1]

Introduction & Stereochemical Context

This compound is the trans isomer of the 1,3-disubstituted cyclohexane system. Unlike its cis counterpart—which can adopt a stable diequatorial conformation—the trans isomer is geometrically constrained to possess one axial and one equatorial substituent in its ground-state chair conformation.

Significance:

-

GABA Analogs: The specific spatial orientation of the amino and carboxylate groups governs binding affinity to GABA receptors and transporters.[1]

-

Foldamers: In peptide mimetics, the rigid cyclohexane ring imposes specific dihedral angles (

), dictating secondary structures like helices or sheets.[2]

Conformational Dynamics (The "Expertise" Core)

Understanding the NMR spectrum requires analyzing the conformational equilibrium.

-

Isomer: trans-1,3-disubstituted cyclohexane.

-

Conformers:

-

Chair A: Axial-COOH / Equatorial-NH

-

Chair B: Equatorial-COOH / Axial-NH

-

-

Thermodynamics: In aqueous solution (zwitterionic form), the carboxylate (

) and ammonium (

Experimental Protocols

Synthesis & Isolation Workflow

The following workflow outlines the generation of the sample from a racemic precursor, ensuring high enantiopurity for NMR analysis.

Figure 1: Synthetic workflow for the isolation of (1R,3R)-3-ACHC.

NMR Sample Preparation

To ensure sharp signals and accurate coupling constants (

-

Solvent Selection: Use Deuterium Oxide (D

O) for zwitterionic characterization.-

Note: DMSO-

is preferred if the sample is the HCl salt or N-protected derivative, as it prevents exchange of amide/amine protons.

-

-

pH Adjustment:

-

The chemical shifts of H1 and H3 are highly pH-dependent.

-

Protocol: Adjust pD to ~7.0 using NaOD or DCl. Extreme pH will lock the amine or carboxylic acid states, altering the A-values and potentially the ring conformation.

-

-

Reference: Use internal DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) set to 0.00 ppm. Avoid TMS in aqueous solutions due to solubility issues.

Spectral Data Guide

H NMR Data (400 MHz, D O)

The hallmark of the (1R,3R) trans isomer is the nonequivalence of the methine coupling patterns . In the cis isomer (diequatorial), both H1 and H3 are axial, showing large diaxial couplings. In the trans isomer, one is axial and one is equatorial (or averaged), leading to distinct splitting.

| Position | Multiplicity | Assignment Logic | ||

| H1 | 2.35 - 2.45 | tt (triplet of triplets) | Axial. | |

| H3 | 3.10 - 3.25 | m (broad quintet) | Equatorial. | |

| H2 | 1.90 - 2.10 | m | - | Geminal pair between functional groups. |

| H4, H5, H6 | 1.30 - 1.80 | m (complex) | - | Remaining ring methylene protons. |

Interpretation:

-

H1 Signal: The large coupling (

Hz) proves H1 is axial . This places the C1-Carboxylate in the equatorial position. -

H3 Signal: The narrower multiplet (absence of large

) indicates H3 is equatorial (or rapidly averaging with a bias toward equatorial). This places the C3-Amine in the axial position.[2] -

Conclusion: The dominant conformer for (1R,3R)-3-ACHC in D

O is the Equatorial-COOH / Axial-NH

C NMR Data (100 MHz, D O)

| Position | Type | Notes | |

| C=O | 180 - 183 | Quaternary | Carboxylate carbonyl (deshielded). |

| C3 | 49.5 - 51.0 | CH | |

| C1 | 43.0 - 45.0 | CH | |

| C2 | 33.0 - 35.0 | CH | Between functional groups. |

| C6 | 28.0 - 30.0 | CH | |

| C4 | 22.0 - 24.0 | CH | |

| C5 | 23.0 - 25.0 | CH |

Stereochemical Verification (2D NMR)

To unequivocally distinguish (1R,3R) from the (1R,3S) cis isomer, NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard.

NOESY Correlation Pathway

In the trans isomer (Equatorial-COOH / Axial-NH

-

H1 (Axial) and H3 (Equatorial) are not on the same face in a way that generates a strong direct NOE.

-

H1 (Axial) will show strong NOE correlations to H5(axial) (1,3-diaxial relationship).

-

H3 (Equatorial) will not show 1,3-diaxial NOEs with ring protons.

Figure 2: Diagnostic NOE correlations for the trans-diaxial/equatorial system.

References

-

Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1981).[3][4][5] Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-Aminocyclohexanecarboxylic acid. Australian Journal of Chemistry, 34(10), 2231-2236. Link

-

Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

-

Appella, D. H., et al. (1999).

-Peptide Foldamers: Robust Helix Formation in a New Family of -

PubChem. (2024). (1S,3S)-3-Aminocyclohexanecarboxylic acid (Enantiomer Data). National Library of Medicine. Link

Sources

- 1. trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride | 76325-96-7 | Benchchem [benchchem.com]

- 2. Buy cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylicacidethylester [smolecule.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

(1R,3R)-3-Aminocyclohexanecarboxylic Acid: A Conformationally Restrained GABA Analogue for Neurological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Consequently, molecules that modulate the GABAergic system, known as GABA analogues, are of significant therapeutic interest for a range of neurological and psychiatric disorders. This technical guide focuses on (1R,3R)-3-aminocyclohexanecarboxylic acid, a conformationally restricted analogue of GABA. By incorporating the GABA pharmacophore into a cyclohexane ring, the rotational freedom of the molecule is constrained, offering the potential for enhanced selectivity and potency towards specific components of the GABAergic system, such as GABA receptors and transporters. This document provides a comprehensive overview of the rationale behind its design, a detailed stereoselective synthetic route, proposed methodologies for its biological evaluation, and a discussion of its potential as a tool for probing GABAergic neurotransmission. The critical role of stereochemistry in determining the biological activity of such analogues is a central theme, providing a framework for the rational design of future GABAergic modulators.

Introduction: The GABAergic System and the Rationale for Conformationally Restricted Analogues

The delicate balance between excitatory and inhibitory neurotransmission is fundamental to proper brain function. Gamma-aminobutyric acid (GABA) is the primary mediator of inhibitory signaling, acting on two major classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors.[1] Dysregulation of the GABAergic system is implicated in numerous neurological and psychiatric conditions, including epilepsy, anxiety disorders, spasticity, and neuropathic pain.[2]

GABA analogues are compounds designed to mimic the structure and function of GABA, thereby modulating GABAergic neurotransmission.[3] Many clinically successful drugs, such as gabapentin and pregabalin, are GABA analogues that exert their therapeutic effects through indirect mechanisms, such as binding to the α2δ subunit of voltage-gated calcium channels. Other GABA analogues directly target GABA receptors or the GABA transporters (GATs) that are responsible for the reuptake of GABA from the synaptic cleft.

The native GABA molecule is highly flexible, capable of adopting multiple conformations in solution. This conformational flexibility can lead to non-selective interactions with various components of the GABAergic system. The development of conformationally restricted analogues, where the GABA pharmacophore is incorporated into a cyclic scaffold, is a key strategy in medicinal chemistry to enhance receptor or transporter subtype selectivity and to improve the pharmacological profile. This compound represents such a strategy, with the cyclohexane ring locking the amino and carboxylic acid groups in a specific spatial arrangement.

The Critical Role of Stereochemistry

The three-dimensional arrangement of atoms (stereochemistry) is paramount in determining the biological activity of chiral molecules. For cyclic GABA analogues, the relative orientation of the amino and carboxylic acid groups (cis or trans) and the absolute configuration of the stereocenters (R or S) can dramatically influence their interaction with protein targets. For instance, studies on the stereoisomers of cis-3-aminocyclohexanecarboxylic acid have shown that the (1S,3R) isomer is a potent inhibitor of GABA uptake, whereas the (1R,3S) isomer is significantly less active. This underscores the necessity of stereocontrolled synthesis and evaluation to unlock the therapeutic potential of these analogues.

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure cyclic amino acids is a challenging yet essential task in medicinal chemistry. The following proposed synthetic route is based on established methodologies for the preparation of related aminocyclohexanecarboxylic acids and employs a chiral auxiliary to establish the desired (1R,3R) stereochemistry.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Asymmetric Michael Addition

-

To a solution of cyclohex-2-enone (1.0 eq) in a suitable aprotic solvent (e.g., THF) at -78 °C, add a copper(I) catalyst (e.g., CuI, 0.05 eq).

-

Slowly add a solution of (R)-N-benzyl-α-methylbenzylamine (1.1 eq) in the same solvent.

-

Stir the reaction mixture at -78 °C for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate ketone.

Causality: The use of a chiral amine as a nucleophile in a copper-catalyzed Michael addition allows for the enantioselective formation of the carbon-nitrogen bond, establishing the first stereocenter.

Step 2: Stereoselective Reduction of the Ketone

-

Dissolve the intermediate ketone (1.0 eq) in dry THF and cool the solution to -78 °C.

-

Add a bulky reducing agent, such as L-Selectride (1.2 eq), dropwise to the solution. The bulky nature of the reducing agent will favor the formation of the trans-alcohol.

-

Stir the reaction at -78 °C for several hours.

-

Quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide.

-

Extract the product with ethyl acetate, dry the combined organic layers, and concentrate to give the intermediate alcohol.

Causality: The stereoselective reduction of the ketone is crucial for establishing the second stereocenter with the desired trans relationship to the amino group. L-Selectride is a sterically hindered hydride source that approaches the carbonyl group from the less hindered face, leading to the desired stereoisomer.

Step 3: Oxidation to the Carboxylic Acid

-

Dissolve the intermediate alcohol (1.0 eq) in acetone and cool to 0 °C.

-

Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.

-

Stir the reaction at room temperature until the oxidation is complete.

-

Quench the excess oxidant with isopropanol.

-

Extract the carboxylic acid into an organic solvent, wash with brine, dry, and concentrate to yield the protected amino acid.

Step 4: Deprotection

-

Dissolve the protected amino acid in methanol.

-

Add a catalytic amount of palladium on carbon (10% w/w).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature overnight.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or ion-exchange chromatography to yield pure this compound.

Causality: Catalytic hydrogenation is a clean and efficient method for the removal of benzyl-type protecting groups from the nitrogen atom, yielding the final primary amine.

Biological Evaluation as a GABA Analogue

The biological activity of this compound can be assessed through a series of in vitro assays targeting key components of the GABAergic system.

GABA Receptor Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

Protocol: GABAA Receptor Binding Assay

-

Membrane Preparation: Prepare synaptic membranes from rat whole brain or specific brain regions (e.g., cortex, cerebellum) by homogenization and differential centrifugation.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Radioligand: [³H]Muscimol or [³H]GABA (a potent GABAA receptor agonist).

-

Incubation: Incubate the brain membranes (100-200 µg protein) with a fixed concentration of the radioligand (e.g., 2-5 nM) and varying concentrations of the test compound (this compound) in a total volume of 500 µL.

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of unlabeled GABA (e.g., 1 mM).

-

Incubation Conditions: Incubate at 4°C for 30 minutes.

-

Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters by liquid scintillation counting.

-

Data Analysis: Calculate the specific binding and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The affinity constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.

A similar protocol can be adapted for GABAB receptors using [³H]GABA or a selective GABAB antagonist radioligand in the presence of a GABAA receptor antagonist to block binding to GABAA sites.

GABA Uptake Inhibition Assay

This assay measures the ability of the compound to inhibit the reuptake of GABA into neurons and glial cells.

Protocol: [³H]GABA Uptake Inhibition Assay

-

Synaptosome Preparation: Prepare synaptosomes from rat brain cortex.

-

Assay Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).

-

Incubation: Pre-incubate synaptosomes with varying concentrations of this compound for 10 minutes at 37°C.

-

Uptake Initiation: Initiate GABA uptake by adding a low concentration of [³H]GABA (e.g., 50 nM).

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination: Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification: Measure the radioactivity in the synaptosomes using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of GABA uptake.

Structure-Activity Relationship (SAR) and Data Interpretation

| Compound | Target | Assay Type | Measured Value | Reference |

| This compound | GABAA Receptor | [³H]GABA Binding | Kᵢ = To be determined | - |

| This compound | GABA Transporter 1 (GAT-1) | [³H]GABA Uptake | IC₅₀ = To be determined | - |

| (1S,3R)-3-Aminocyclohexanecarboxylic acid | GABA Uptake | Inhibition of [³H]GABA uptake | Potent inhibitor | [3] |

| (1R,3S)-3-Aminocyclohexanecarboxylic acid | GABA Uptake | Inhibition of [³H]GABA uptake | >20-fold less potent than (1S,3R) isomer | [3] |

The expected results for the (1R,3R) isomer will be crucial in defining its pharmacological profile. Based on the SAR of related cyclic GABA analogues, it is hypothesized that the trans geometry will confer a distinct profile compared to the cis isomers.

Signaling Pathways and Mechanistic Insights

Should this compound demonstrate significant activity at either GABA receptors or transporters, its mechanism of action would be integrated into the known signaling pathways of the GABAergic system.

Caption: Potential interaction points of this compound in a GABAergic synapse.

This diagram illustrates the two primary potential mechanisms of action for a GABA analogue like this compound:

-

GABA Receptor Modulation: Direct binding to GABAA or GABAB receptors as an agonist or antagonist.

-

GABA Uptake Inhibition: Blocking the function of GABA transporters (primarily GAT-1), thereby increasing the synaptic concentration and duration of action of endogenous GABA.

Conclusion and Future Directions

This compound is a rationally designed, conformationally restricted GABA analogue that holds promise as a valuable pharmacological tool. The stereoselective synthesis of this compound is achievable through established chemical methodologies. Its biological evaluation is critical to ascertain its affinity and selectivity for GABA receptors and transporters. The insights gained from studying this specific stereoisomer will contribute to a deeper understanding of the structure-activity relationships of cyclic GABA analogues and will aid in the design of next-generation therapeutics for a variety of neurological disorders. Future research should focus on the execution of the proposed biological assays to fully characterize its pharmacological profile and to explore its in vivo efficacy in relevant animal models of CNS diseases.

References

- Sands, Z. A., & Lindsley, C. W. (2017). GABAA Receptor Allosteric Modulators. In The GABAA Receptor (pp. 3-23). Springer, Cham.

-

Wikipedia contributors. (2023, December 19). GABA analogue. In Wikipedia, The Free Encyclopedia. Retrieved February 2, 2026, from [Link]

- Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1981). Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-Aminocyclohexanecarboxylic acid. Australian Journal of Chemistry, 34(10), 2231-2236.

- Shorvon, S. D. (2001). The treatment of epilepsy. Current opinion in neurology, 14(2), 233-237.

Sources

- 1. Structure-activity relationships of neuroactive steroids acting on the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potent and stereospecific anticonvulsant activity of 3-isobutyl GABA relates to in vitro binding at a novel site labeled by tritiated gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Incorporating (1R,3R)-3-Aminocyclohexanecarboxylic acid into peptides

This Application Note provides a comprehensive technical guide for the incorporation of (1R,3R)-3-Aminocyclohexanecarboxylic acid (often denoted as (1R,3R)-3-ACHC or

Abstract

This compound is a cyclic

Chemical Properties & Structural Insight[1][2][3]

Stereochemistry and Conformation

The (1R,3R) stereoisomer of 3-aminocyclohexanecarboxylic acid represents the trans -1,3-disubstituted cyclohexane system.

-

Isomer: trans-3-ACHC.

-

Conformation: In the ground state, 1,3-trans-disubstituted cyclohexanes typically adopt a chair conformation where one substituent is axial and the other is equatorial (

). However, upon incorporation into a peptide backbone, the energetic penalty of the axial substituent is compensated by the formation of stable intramolecular hydrogen bonds, often driving the formation of 14-helix or 12-helix secondary structures depending on the oligomer sequence and solvent environment.

The "Foldamer" Effect

Incorporating (1R,3R)-3-ACHC introduces a rigid

-

Proteolytic Stability: The amide bond formed by a

-amino acid is not recognized by standard proteases, significantly increasing the half-life of the peptide in biological media. -

Structural Locking: The cyclohexane ring constrains the

and

Materials & Reagents

-

Fmoc-Monomer: Fmoc-(1R,3R)-3-aminocyclohexanecarboxylic acid.

-

Note: If commercial availability is limited, this monomer is typically synthesized via the hydrogenation of 3-aminobenzoic acid derivatives or from chiral precursors like shikimic acid, followed by Fmoc protection (Fmoc-OSu).

-

-

Resin: Rink Amide (for C-terminal amides) or Wang Resin (for C-terminal acids). Low loading resins (0.3–0.5 mmol/g) are recommended to reduce inter-chain aggregation.

-

Coupling Reagents:

-

Primary Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt (1-Hydroxy-7-azabenzotriazole).

-

Alternative: PyBOP / HOBt.[1]

-

-

Base: Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM).

-

Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). NMP is preferred for difficult sequences.

Experimental Protocol: SPPS Incorporation

This protocol assumes a standard Fmoc/tBu strategy. The critical modification for (1R,3R)-3-ACHC is the coupling time and reagent choice due to the steric bulk of the cyclohexane ring adjacent to the reaction centers.

Step 1: Resin Preparation[5][6]

-

Weigh appropriate resin (e.g., 100 mg Rink Amide, 0.5 mmol/g).

-

Swell in DCM (Dichloromethane) for 20 minutes.

-

Wash with DMF (

min).

Step 2: Fmoc Deprotection

-

Treat resin with 20% Piperidine in DMF (containing 0.1 M HOBt to suppress aspartimide formation if applicable).

-

Cycle:

min, then -

Wash extensively: DMF (

min), DCM (-

QC Check: Perform a Kaiser test (ninhydrin) to verify free amines (Blue = Positive).

-

Step 3: Coupling (1R,3R)-3-ACHC

Rationale: The incoming amino acid is hindered. Standard DIC/Oxyma coupling may be insufficient.

-

Activation:

-

Dissolve Fmoc-(1R,3R)-3-ACHC (3.0 equivalents relative to resin loading) in NMP.

-

Add HATU (2.9 equivalents).

-

Add HOAt (3.0 equivalents).

-

Add DIEA (6.0 equivalents).[2]

-

Pre-activation: Allow the mixture to react for 1–2 minutes before adding to the resin.

-

-

Reaction:

-

Add the activated solution to the resin.

-

Agitate at room temperature for 2 to 4 hours . (Standard amino acids typically require 45-60 mins; the cyclic

-AA requires longer).

-

-

Monitoring:

Step 4: Elongation (Coupling the NEXT amino acid)

Critical Bottleneck: The amine group of the newly attached (1R,3R)-3-ACHC is a primary amine, but it is attached to a secondary carbon on a ring. It is nucleophilic but sterically crowded.

-

Deprotect the Fmoc group (as in Step 2).[3]

-

Coupling the next residue:

-

Use HATU/HOAt activation again.

-

Use 4.0 equivalents of the incoming Fmoc-amino acid.

-

Double Couple is mandatory here.

-

Reaction time: 2 \times 2 hours .

-

Step 5: Cleavage & Purification

-

Wash resin with DCM (

) and dry under nitrogen. -

Prepare Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5%

. -

Incubate for 2–3 hours.

-

Precipitate in cold diethyl ether, centrifuge, and lyophilize.

-

HPLC Purification: Use a C18 column. Gradient: 5% to 60% Acetonitrile in water (0.1% TFA) over 30 mins.

-peptides are often more hydrophobic; adjust gradient accordingly.

Visualization of Workflows

Diagram 1: Structural Logic & Foldamer Design

This diagram illustrates the transition from the monomer to the folded oligomer structure.

Caption: Logical flow from the (1R,3R)-3-ACHC monomeric building block to the functional foldamer, highlighting the role of ring constraints.

Diagram 2: SPPS Decision Tree for Hindered Gamma-Amino Acids

This diagram details the specific protocol adjustments required for this building block.

Caption: Optimized SPPS workflow for incorporating hindered gamma-amino acids like (1R,3R)-3-ACHC, emphasizing the need for potent coupling reagents and monitoring.

Data Summary & Troubleshooting

| Parameter | Standard | (1R,3R)-3-ACHC ( |

| Coupling Reagent | DIC/Oxyma or HBTU | HATU / HOAt |

| Coupling Time | 45–60 min | 3–4 hours (or Double Couple) |

| Steric Hindrance | Low to Medium | High (Ring + |

| Solvent Preference | DMF | NMP (Better swelling/solubility) |

| Aggregation Risk | Moderate | High (Due to H-bonding propensity) |

Troubleshooting:

-

Incomplete Coupling: If the Kaiser test remains positive after double coupling, cap the unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences, then proceed.

-

Solubility Issues:

-peptides can be hydrophobic. If the resin clumps, add 0.1 M LiCl or use Pseudoproline dipeptides if applicable in the adjacent sequence to disrupt aggregation.

References

-

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

-

Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eisert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta.

-

Appella, D. H., et al. (1999). "Formation of short, stable helices in aqueous solution by beta-amino acid hexamers." Journal of the American Chemical Society.[5]

-

Woll, M. G., et al. (2001). "Parallel Sheet Secondary Structure in

-Peptides." Journal of the American Chemical Society.[5] -

Chem-Impex International. "Product: (1R,3S)-3-Aminocyclopentane carboxylic acid (Structural Analog Reference)." Chem-Impex Catalog.

Sources

- 1. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. peptide.com [peptide.com]

- 5. New Foldamers – Gellman Group – UW–Madison [gellman.chem.wisc.edu]

Fmoc-protected (1R,3R)-3-Aminocyclohexanecarboxylic acid coupling

Application Note: High-Fidelity Solid-Phase Coupling of Fmoc-(1R,3R)-3-Aminocyclohexanecarboxylic Acid

Abstract & Strategic Importance

The incorporation of (1R,3R)-3-aminocyclohexanecarboxylic acid (3-ACHC) into peptide backbones is a critical strategy in the design of foldamers and peptidomimetics . Unlike flexible linear

However, this rigidity presents a dual-edged sword in Solid-Phase Peptide Synthesis (SPPS). The same steric bulk that stabilizes the final foldamer creates significant kinetic barriers during the coupling reaction. The amine group in the (1R,3R) configuration often adopts an axial or pseudo-axial orientation (depending on the ring pucker), drastically reducing its nucleophilicity compared to standard

This guide details a field-proven protocol to overcome these steric barriers, ensuring high coupling efficiency (>99%) and minimizing deletion sequences.

Physicochemical Profile & Challenges

| Property | Specification / Behavior |

| Molecule | Fmoc-(1R,3R)-3-aminocyclohexanecarboxylic acid |

| Stereochemistry | trans-1,3-disubstitution (Chiral) |

| Solubility | Moderate in DMF; High in NMP/DMSO. Tendency to aggregate in DCM. |

| Critical Challenge 1 | Low Nucleophilicity: The amine is sterically shielded by ring hydrogens (axial attack). |

| Critical Challenge 2 | Aggregation: Homooligomers of ACHC strongly aggregate on-resin, leading to "difficult sequences." |

| Critical Challenge 3 |

Core Reagent System: The "Power Coupling" Cocktail

For sterically hindered cyclic amino acids, standard carbodiimide chemistry (DIC/Oxyma) is often insufficient. We utilize a Phosphonium/Uronium-based activation strategy enhanced by HOAt (1-Hydroxy-7-azabenzotriazole) to accelerate the reaction kinetics.

-

Coupling Reagent: HATU (Gold Standard) or PyBOP (Alternative for scale-up).

-

Additive: HOAt (Crucial for minimizing racemization and boosting rate).

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine) if C-terminal epimerization is a concern.

-

Solvent: NMP (N-Methyl-2-pyrrolidone) is preferred over DMF for its superior ability to disrupt peptide aggregation.

Detailed Experimental Protocols

Protocol A: Resin Loading (The First Residue)

Objective: Attach Fmoc-3-ACHC to the solid support without inducing racemization or lactam formation.

Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) Resin . Reasoning: 2-CTC is extremely steric-sensitive. It minimizes the risk of overloading and allows for very mild cleavage, preserving the side chains.

-

Preparation: Swell 2-CTC resin (0.5 g, ~1.6 mmol/g) in dry DCM (5 mL) for 20 min.

-

Loading Solution: Dissolve Fmoc-(1R,3R)-3-ACHC (0.6 eq relative to resin capacity) in dry DCM (5 mL). Add DIEA (4 eq).

-

Note: Do NOT activate the carboxyl group with HATU/PyBOP for loading onto 2-CTC. The resin itself acts as the electrophile. Pre-activation leads to rapid

-lactam formation.

-

-

Reaction: Add solution to resin. Agitate gently for 2 hours at RT.

-

Capping: Add MeOH (1 mL) and DIEA (0.5 mL) to the reaction mixture. Agitate for 20 min to cap unreacted chloride sites.

-

Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[1]

-

Loading Check: Determine loading via Fmoc UV-spectrophotometric quantification (290 nm). Target loading: 0.3–0.5 mmol/g.

Protocol B: Chain Elongation (Coupling onto the ACHC Amine)

Objective: The most difficult step. Coupling the NEXT amino acid to the sterically hindered ACHC amine.

Reagents:

-

Incoming Fmoc-Amino Acid (4.0 eq)

-

HATU (3.9 eq)

-

HOAt (4.0 eq) — Optional but recommended for difficult sequences.

-

DIEA (8.0 eq)

-

Solvent: NMP (preferred) or DMF.[2]

Step-by-Step:

-

Fmoc Deprotection:

-

Treat resin with 20% Piperidine in DMF (2 x 10 min).

-

Crucial: Wash extensively (5x DMF) to remove all traces of piperidine, which can form adducts with HATU.

-

-

Pre-Activation (In Vial):

-

Coupling:

-

Add pre-activated mixture to the resin-bound ACHC.

-

Agitate for 2 hours at Room Temperature.

-

Optimization: If available, use Microwave Irradiation (75°C for 10 min) for this step.

-

-

Double Coupling (Mandatory):

-

Drain.[1] Repeat Step 2 and 3 with fresh reagents.

-

Reasoning: The first coupling often stalls at 80-90% conversion due to the axial amine position. The second hit pushes it to >99%.

-

-

Monitoring:

-

Perform a Kaiser Test (Ninhydrin).

-

Interpretation: If beads remain blue/purple, perform a Third Coupling using a different activation (e.g., PyBOP/HOAt) or cap with Acetic Anhydride to prevent deletion sequences.

-

Visualization of Workflows

Figure 1: Steric Coupling Logic Flow

This diagram illustrates the decision matrix for coupling to the hindered 3-ACHC residue.

Caption: Decision tree for ensuring complete coupling to the hindered (1R,3R)-3-ACHC amine.

Troubleshooting & QC Data

Common Failure Modes:

| Symptom | Probable Cause | Corrective Action |

| Low Loading on 2-CTC | Moisture in DCM or old resin. | Use freshly distilled DCM. Dry resin in vacuo over |

| Deletion Sequence (Missing AA) | Incomplete coupling to ACHC amine. | Switch solvent to NMP . Use microwave heating (75°C). |

| Double Hit (AA-AA-ACHC) | Excess HATU reacting with free amine? | Unlikely with HATU. Check Fmoc deprotection times; ensure no piperidine carryover. |

| Mass +18 (Hydrolysis) | Wet solvents during activation. | Use anhydrous solvents. Reduce activation time before addition to resin. |

Quantitative Comparison of Coupling Reagents (Data simulated based on typical steric hindrance profiles [1, 2]):

| Reagent System | Time (min) | Conversion (%) | Notes |

| HBTU / DIEA | 60 | 65% | Not Recommended. Too slow for hindered amines. |

| DIC / Oxyma | 60 | 82% | Good, but requires double coupling. |

| HATU / HOAt / DIEA | 60 | 96% | Optimal. Reaches >99% with double coupling. |

| PyBOP / DIEA | 60 | 92% | Excellent alternative for large scale. |

References

-

Appella, D. H., et al. (1999). "

-Peptide Foldamers: Robust Helix Formation in a New Family of -

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180. [Link]

-

Albericio, F., & Carpino, L. A. (1997). "Coupling reagents and activation methods."[1][4][5][6][7][8] Methods in Enzymology, 289, 104-126. [Link]

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for Fmoc-3-ACHC and coupling reagents before handling.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bachem.com [bachem.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. chempep.com [chempep.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. peptide.com [peptide.com]

- 8. Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: (1R,3R)-3-Aminocyclohexanecarboxylic Acid as a Peptidomimetic Building Block

Introduction: The Pursuit of Stability and Specificity in Peptide Therapeutics

Peptides have emerged as a significant class of therapeutics, owing to their high specificity and potency. However, their clinical application is often hampered by inherent limitations such as susceptibility to proteolytic degradation and a lack of defined secondary structure in solution, which can lead to poor bioavailability and reduced efficacy. To overcome these challenges, medicinal chemists have turned to peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. A key strategy in the design of peptidomimetics is the incorporation of conformationally constrained amino acids. These building blocks restrict the rotational freedom of the peptide backbone, inducing stable secondary structures and enhancing resistance to enzymatic cleavage.

This guide focuses on (1R,3R)-3-aminocyclohexanecarboxylic acid, a cyclic β-amino acid that serves as a powerful tool in the construction of novel peptidomimetics. Its rigid cyclohexane scaffold imparts a predictable and stable conformation to the peptide backbone, making it an attractive component for the design of bioactive peptides targeting a range of biological targets, including G protein-coupled receptors (GPCRs) and microbial membranes.

Structural and Physicochemical Properties of this compound

This compound is a chiral, non-proteinogenic amino acid characterized by a cyclohexane ring with the amino and carboxylic acid functional groups in a cis configuration. This specific stereochemistry plays a crucial role in dictating the conformational preferences of peptides into which it is incorporated.

| Property | Value | Reference |

| Molecular Formula | C7H13NO2 | [1] |

| Molecular Weight | 143.18 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Stereochemistry | (1R,3R) | [1] |

The crystal structure of (1S,3R)-3-aminocyclohexanecarboxylic acid, the enantiomer of the title compound, reveals a zwitterionic form with the cyclohexane ring adopting a chair conformation.[1] This inherent conformational preference is a key determinant of the secondary structures observed in peptides containing this building block.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The integration of this compound into a growing peptide chain is achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies.[2][3] However, due to the steric hindrance of the cyclic structure, optimized coupling protocols are often necessary to ensure efficient and complete incorporation.

Key Considerations for Efficient Coupling:

-

Coupling Reagents: The use of potent activating reagents is highly recommended to overcome the steric bulk of the cyclic β-amino acid. Urionium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are particularly effective.[4]

-

Double Coupling: A double coupling strategy is often employed to drive the reaction to completion.[5] This involves performing the coupling step twice with a fresh portion of activated amino acid and coupling reagents.

-

Reaction Time and Temperature: Extended coupling times (e.g., 2-4 hours) may be necessary. In some cases, performing the coupling at a slightly elevated temperature (e.g., 35-50°C) can improve efficiency, though this should be done with caution to avoid potential side reactions.[4]

-

Monitoring: The completion of the coupling reaction should be carefully monitored using a qualitative method such as the Kaiser test (ninhydrin test). A negative Kaiser test indicates the absence of free primary amines on the resin-bound peptide, signifying a successful coupling.

Detailed Protocol: Incorporation of Fmoc-(1R,3R)-3-aminocyclohexanecarboxylic Acid in SPPS

This protocol outlines a robust method for the incorporation of Fmoc-(1R,3R)-3-aminocyclohexanecarboxylic acid into a peptide sequence on a rink amide resin.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-(1R,3R)-3-aminocyclohexanecarboxylic acid

-

HATU (or HCTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% in DMF

-

Dichloromethane (DCM)

-

Kaiser test kit

-

Solid-phase peptide synthesis vessel

-

Shaker or automated peptide synthesizer

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and shake for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 1 min).

-

-

Amino Acid Activation and First Coupling:

-

In a separate vial, dissolve Fmoc-(1R,3R)-3-aminocyclohexanecarboxylic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Pre-activate the mixture for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 2 hours at room temperature.

-

-

Monitoring and Double Coupling:

-

After 2 hours, take a small sample of the resin and perform a Kaiser test.

-

If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the reaction vessel and repeat step 3 for an additional 2 hours.

-

If the Kaiser test is negative, proceed to the washing step.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) and finally DMF (3 x 1 min).

-

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF for 15 minutes.

-

Continuation of Synthesis: The deprotection and coupling cycle (steps 2-5) is repeated for the subsequent amino acids in the desired sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail appropriate for the chosen protecting group strategy (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

Structural Insights: The Conformational Impact of this compound

The incorporation of this compound has a profound impact on the secondary structure of peptides. The rigid cyclohexane ring restricts the available conformational space of the peptide backbone, leading to the formation of well-defined and stable secondary structures.

-

Helical Structures: Peptides containing cyclic β-amino acids, including aminocyclohexanecarboxylic acid derivatives, have been shown to adopt stable helical conformations, such as the 14-helix.[6] This is a right-handed helix characterized by intramolecular hydrogen bonds between the C=O of residue i and the N-H of residue i+3.

-

Turns and Loops: The constrained nature of this building block can also be utilized to induce specific turn structures within a peptide sequence, which is critical for mimicking the receptor-binding motifs of many biologically active peptides.

The precise conformation adopted is influenced by the surrounding amino acid sequence and the solvent environment. The characterization of these structures is typically achieved through a combination of spectroscopic techniques:

-

Circular Dichroism (CD) Spectroscopy: CD is a powerful tool for rapidly assessing the secondary structure of peptides in solution. The characteristic CD spectra of α-helices, β-sheets, and random coils allow for the qualitative and quantitative determination of the conformational landscape of a peptide.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, provide detailed information about the through-bond and through-space proximities of atoms, allowing for the determination of the three-dimensional structure of a peptide in solution.[8][9]

-

X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state.[1][10][11]

Applications in Drug Discovery

The unique structural properties of this compound make it a valuable building block for the development of novel therapeutics with enhanced stability and bioactivity.

Antimicrobial Peptides (AMPs)

The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics that often act by disrupting the bacterial cell membrane.[12][13][14] The incorporation of this compound can enhance the amphipathic nature of synthetic AMPs, a key feature for their membrane-disrupting activity. Furthermore, the constrained backbone can improve their stability against bacterial proteases. A synthetic AMP containing 1-aminocyclohexane carboxylic acid has demonstrated in vitro inhibitory activity against several drug-resistant bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.[15]

GPCR Ligands

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that are the targets of a significant portion of modern drugs.[16][17][18][19] Peptides that act as ligands for GPCRs often adopt specific secondary structures, such as helices or turns, to bind to their receptors. The ability of this compound to induce stable secondary structures makes it an excellent building block for the design of potent and selective GPCR ligands. By constraining a peptide into its bioactive conformation, it is possible to enhance its binding affinity and selectivity for a specific GPCR subtype.

Conclusion

This compound is a versatile and powerful building block for the synthesis of peptidomimetics with improved pharmacological properties. Its rigid cyclic structure provides a means to control the conformation of peptides, leading to enhanced stability and biological activity. The successful incorporation of this constrained amino acid requires optimized solid-phase peptide synthesis protocols, including the use of potent coupling reagents and careful monitoring of the reaction progress. The ability to induce stable secondary structures makes it a valuable tool in the design of novel therapeutics, including antimicrobial peptides and GPCR ligands. As the field of peptide therapeutics continues to evolve, the use of such conformationally constrained building blocks will undoubtedly play a crucial role in the development of the next generation of peptide-based drugs.

References

-

Fmoc solid-phase peptide synthesis: Mechanism and protocol. (n.d.). Retrieved January 29, 2026, from [Link]

-

(1S,3R)-3-Ammoniocyclohexanecarboxylate. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

-

Fmoc Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved January 29, 2026, from [Link]

-

Reza, D., Balo, R., Otero, J. M., Fletcher, A. M., García-Fandiño, R., Sánchez-Pedregal, V. M., ... & Estévez, J. C. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(40), 8215-8224. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Retrieved January 29, 2026, from [Link]

-

Probing the correlation between ligand efficacy and conformational diversity at the α1A-adrenoreceptor reveals allosteric coupling of its microswitches. (2018). Journal of Biological Chemistry, 293(22), 8587-8601. [Link]

-

Hicks, R. P., Lशंकर, S., Kosin, J. R., & Kumar, V. (2015). Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid. Bioorganic & Medicinal Chemistry, 23(7), 1473-1481. [Link]

-

Antimicrobial Peptides and Their Assemblies. (2022). International Journal of Molecular Sciences, 23(15), 8209. [Link]

-

The importance of ligands for G protein-coupled receptor stability. (2015). Trends in Biochemical Sciences, 40(2), 79-80. [Link]

- Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186.

-

Using double coupling to improve your peptide synthesis. (2023, January 30). Biotage. Retrieved January 29, 2026, from [Link]

-

GPCR drug discovery: integrating solution NMR data with crystal and cryo-EM structures. (2019). Nature Reviews Drug Discovery, 18(7), 467-487. [Link]

-

7.5 High Resolution NMR Spectroscopy. (n.d.). Retrieved January 29, 2026, from [Link]

-

Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields. (2020). International Journal of Molecular Sciences, 21(17), 6273. [Link]

-

Are double couplings in SPPS interesting for purity of short peptides? (2015, February 3). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved January 29, 2026, from [Link]

-

Discovery of GPCR ligands for probing signal transduction pathways. (2014). British Journal of Pharmacology, 171(16), 3575-3588. [Link]

-

Identification of amino acid sequence by X-ray crystallography: a mini review of case stud. (2014). Acta Biochimica Polonica, 61(1), 1-13. [Link]

-

Biophysics of Antimicrobal Peptides. (2015, February 17). YouTube. Retrieved January 29, 2026, from [Link]

-

Folding peptides studied by NMR. (2017, September 19). SeRMN. Retrieved January 29, 2026, from [Link]

-

Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? (2019). RSC Advances, 9(54), 31639-31647. [Link]

-

Antimicrobial Peptides: The Game-Changer in the Epic Battle Against Multidrug-Resistant Bacteria. (2023). Molecules, 28(11), 4478. [Link]

-

Vincenzi, M., Mercurio, F. A., & Leone, M. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current medicinal chemistry, 28(14), 2729–2782. [Link]

-

Structure, function and drug discovery of GPCR signaling. (2023). Signal Transduction and Targeted Therapy, 8(1), 448. [Link]

-

X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-argi. (1983). Journal of Biosciences, 5(2), 125-139. [Link]

-

X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. (2019). Molecules, 24(12), 2294. [Link]

Sources

- 1. (1S,3R)-3-Ammoniocyclohexanecarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. bachem.com [bachem.com]

- 4. researchgate.net [researchgate.net]

- 5. biotage.com [biotage.com]

- 6. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]

- 7. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bibliotekanauki.pl [bibliotekanauki.pl]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Probing the correlation between ligand efficacy and conformational diversity at the α1A-adrenoreceptor reveals allosteric coupling of its microswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GPCR drug discovery: integrating solution NMR data with crystal and cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for peptide cyclization with 3-aminocyclohexanecarboxylic acid

Initiating Search Strategy

I'm starting with focused Google searches to get data on peptide cyclization, zeroing in on 3-aminocyclohexanecarboxylic acid. My plan is to compile a detailed overview of the current literature, and I'll adapt my queries based on what I find.

Refining Search Parameters

I'm now refining my Google searches. I'm expanding my focus to include detailed search queries on peptide cyclization, specifically targeting 3-aminocyclohexanecarboxylic acid. I'm including searches on the role of non-canonical amino acids and established chemical strategies. I'm also looking into common reagents, solvents, and reaction conditions. I'll summarize the key chemical principles. Then, I plan to create a step-by-step experimental protocol for cyclizing a model peptide.

Developing Application Note Structure

I'm now structuring the application note based on my research findings. I'll introduce peptide cyclization and highlight the benefits of using 3-aminocyclohexanecarboxylic acid. I'm focusing on the chemical principles of amide bond formation and how specific reagents and conditions are selected. I will then move on to a detailed experimental protocol for model peptide cyclization with subsections on each step, along with the creation of a table to summarize the experiment.

Analyzing Peptide Cyclization Strategies

I've been sifting through literature, and the initial search is bearing fruit. I've got a comprehensive overview of peptide cyclization techniques, contrasting on-resin and solution-phase approaches. Coupling reagent options are plentiful, and purification/characterization methods are clear. I'm noting specific reagent preferences.

Refining Search for Specific Protocols

I'm expanding my focus to find a detailed cyclization protocol specifically for peptides with 3-aminocyclohexanecarboxylic acid, aiming to fulfill the user's need for a concrete application note. I've found broader strategies and information on incorporating β-amino acids, but need a direct example. I will also begin structuring the application note now, which will help determine which information is missing.

Analyzing Peptide Cyclization Data

I've amassed extensive data on peptide cyclization, focusing on solid-phase and solution-phase methods, various coupling agents, and purification/characterization techniques. The initial review of this data has provided the groundwork for more advanced analysis, and I've found a very interesting paper on the use of microwave irradiation. This will be very useful as I move forward.

Developing Application Notes

I'm now focusing on developing application notes, not just a bare protocol, which requires deep-diving into the 'why' of each step. I'm building upon the relevant paper I found, but the goal is to make it applicable to 3-aminocyclohexanecarboxylic acid cyclization. I need to flesh out the document with explanations, alternatives, and contextual information; I will also need to format the application note using tables and Graphviz.

Synthesizing Application Note Content

I'm now integrating the Strijowski et al. paper into the application note, adapting it for 3-aminocyclohexanecarboxylic acid cyclization. I'll supplement with details on reagent selection, reaction mechanisms, and troubleshooting from other sources. My focus is on crafting a user-friendly guide, complete with visualizations and citations, ready to deliver as requested. I have the necessary information and will now focus on structuring it.

Application Note: Scalable Synthesis of (1R,3R)-3-Aminocyclohexanecarboxylic Acid

This Application Note is designed as a comprehensive technical guide for the large-scale synthesis of (1R,3R)-3-Aminocyclohexanecarboxylic acid , a critical chiral pharmacophore used in the development of fibrinogen receptor antagonists, dipeptidyl peptidase IV (DPP-IV) inhibitors, and novel

The guide prioritizes scalability , atom economy , and process safety , moving away from milligram-scale exploration to kilogram-scale production logic.

Executive Summary & Strategic Rationale

The synthesis of this compound (trans-3-ACHC) presents a specific stereochemical challenge: controlling two non-adjacent chiral centers on a cyclohexane ring. While the cis-isomer (1R,3S) is readily accessible via kinetic hydrogenation, the trans-isomer (1R,3R)—often the thermodynamically preferred pharmacophore—requires a dedicated isomerization and resolution strategy.

Process Highlights:

-

Starting Material: 3-Aminobenzoic acid (Commodity chemical, low cost).

-

Key Transformation: Heterogeneous hydrogenation followed by thermodynamic equilibration.

-

Chiral Purification: Classical resolution using L-(+)-Tartaric acid (scalable, recoverable).

-

Scalability: Avoids chromatographic purification; relies on crystallization and filtration.

Reaction Pathway & Mechanism[1][2]

The synthesis proceeds through three distinct phases: (1) Exhaustive hydrogenation of the aromatic ring, (2) Base-mediated epimerization to enrich the trans-isomer, and (3) Optical resolution.

Pathway Visualization

Caption: Figure 1. Process flow for the conversion of 3-aminobenzoic acid to this compound.

Detailed Experimental Protocols

Step 1: High-Pressure Hydrogenation (Preparation of Racemic 3-ACHC)

Objective: Reduce the aromatic ring to the cyclohexane scaffold. Mechanism: Heterogeneous catalysis. Rhodium is preferred over Platinum or Palladium for minimizing hydrogenolysis of the C-N bond.

-

Reagents:

-

3-Aminobenzoic acid (1.0 equiv)

-

5% Rh/C (5 wt% loading relative to substrate) or 5% Ru/Al2O3

-

Water (Solvent, 10 volumes)

-

Acetic Acid (1.0 equiv, to solubilize the zwitterion)

-

-

Protocol:

-

Charge a high-pressure reactor (Hastelloy or Stainless Steel) with 3-aminobenzoic acid (100 g, 0.73 mol).

-

Add water (1.0 L) and Acetic Acid (43.8 g). Stir to dissolve.

-

Inert the vessel with Nitrogen (3 cycles).

-

Add the catalyst (5% Rh/C, 5.0 g) as a water slurry.

-

Pressurize with Hydrogen to 50 bar (725 psi) .

-

Heat to 60°C and stir at high agitation (800-1000 rpm) to overcome mass transfer limitations.

-

Monitor hydrogen uptake. Reaction is typically complete in 12–16 hours.

-

Cool to ambient temperature and vent Hydrogen.

-

Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst).

-

Concentrate the filtrate under reduced pressure to yield a crude solid (mixture of cis and trans isomers, typically 80:20 cis:trans).

-

Step 2: Thermodynamic Epimerization (Enrichment of Trans-Isomer)

Objective: Convert the kinetically favored cis-isomer (1R,3S/1S,3R) to the thermodynamically stable trans-isomer (1R,3R/1S,3S). Rationale: The 1,3-disubstituted cyclohexane system prefers the diequatorial conformation, which corresponds to the trans-isomer.

-

Protocol:

-

Dissolve the crude hydrogenation product in 20% NaOH (aq) (5 volumes).

-

Heat the solution to reflux (approx. 100°C) for 24–48 hours.

-

Monitor by HPLC or NMR (see QC section). The ratio should shift to >70:30 trans:cis.

-

Cool to 0°C.

-

Adjust pH to 6.0–6.5 using concentrated HCl. This is the isoelectric point.

-

The trans-isomer is generally less soluble than the cis-isomer in water/alcohol mixtures.

-

Add Ethanol (3 volumes) to promote precipitation.

-

Filter the white solid. Recrystallize from Water/Ethanol (1:3) to obtain (±)-trans-3-aminocyclohexanecarboxylic acid with >95% diastereomeric purity.

-

Step 3: Optical Resolution (Isolation of (1R,3R)-Isomer)

Objective: Separate the (1R,3R) enantiomer from the (1S,3S) enantiomer using a chiral resolving agent. Selection: L-(+)-Tartaric acid is effective for resolving cyclic amines.

-

Protocol:

-

Suspend (±)-trans-3-aminocyclohexanecarboxylic acid (50 g, 0.35 mol) in Methanol (500 mL).

-

Add L-(+)-Tartaric acid (52.5 g, 0.35 mol) dissolved in warm Methanol (200 mL).

-

Heat the mixture to reflux until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature over 6 hours, then chill to 4°C overnight.

-

Collect the crystals by filtration. These are the diastereomeric salt of the (1R,3R)-amine.

-

Salt Break: Dissolve the crystals in minimum water, treat with Amberlite IRA-400 (OH- form) or equivalent ion-exchange resin to remove tartrate, or simply neutralize with stoichiometric NaOH and precipitate the free amino acid at pH 6.5.

-

Recrystallization: Recrystallize the free acid from water/acetone.

-

Quality Control & Analytical Data

Process Parameters & Specifications

| Parameter | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Purity (HPLC) | > 98.5% | a/a (210 nm) |

| Diastereomeric Ratio | > 99:1 (Trans:Cis) | H-NMR / HPLC |

| Enantiomeric Excess | > 99% ee | Chiral HPLC |

| Specific Rotation | Polarimetry |

*Note: Specific rotation is sensitive to pH and concentration. Verify against authentic standard.

Chiral HPLC Method

To verify the enantiomeric purity of the (1R,3R) isomer:

-

Column: Chiralpak AD-H or Crownpak CR(+) (Daicel).

-

Mobile Phase: Perchloric acid (pH 1.5) or Hexane/IPA/TFA (for N-Boc derivatives).

-

Derivatization: For best separation, derivatize with Marfey's reagent (FDAA) or O-Phthalaldehyde (OPA) if using standard C18 columns, or inject directly on Crownpak CR(+) at acidic pH.

Critical Safety & Handling

Hydrogenation Safety

-

Catalyst Ignition: Rh/C is pyrophoric when dry. Keep wet at all times. Filter under nitrogen blanket.

-

Pressure: 50 bar H2 presents a significant explosion hazard. Use rated bursting discs and perform leak checks with Nitrogen prior to H2 introduction.

Chemical Hazards

-

3-Aminobenzoic Acid: Irritant. Avoid inhalation of dust.

-

L-Tartaric Acid: Severe eye irritant.[1]

References

-

Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1981). Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-Aminocyclohexanecarboxylic acid. Australian Journal of Chemistry, 34(10), 2231-2236. Link

-

Gőbölös, S., et al. (2006). Highly Selective Preparation of trans-4-Aminocyclohexane Carboxylic Acid from cis-Isomer over Raney® Nickel Catalyst.[2] Catalysis of Organic Reactions, 115. (Applied for 3-isomer logic).

-

TCI Chemicals. (n.d.). Product Specification: (1R,3S)-3-Aminocyclohexanecarboxylic Acid. Link

-

Sigma-Aldrich. (n.d.).[3] 3-Aminobenzoic acid synthesis and properties. Link

- Nohira, H. (1998). Optical Resolution of Diastereomeric Salts. Topics in Current Chemistry. (General reference for Tartaric acid resolution of cyclic amines).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (1R,3R)-3-Aminocyclohexanecarboxylic Acid to High Enantiomeric Excess

Welcome to the technical support center for the purification of (1R,3R)-3-aminocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve high enantiomeric excess in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the primary methods for purifying this compound to high enantiomeric excess?

A1: The most prevalent and effective method is through the chiral resolution of a racemic mixture of 3-aminocyclohexanecarboxylic acid. This is typically achieved by diastereomeric salt formation with a chiral resolving agent.[1][2][3] Subsequent fractional crystallization allows for the separation of the desired diastereomer, which can then be treated to liberate the enantiomerically pure this compound. Other methods include enantioselective synthesis, which aims to produce the desired enantiomer directly, and chiral chromatography.[4][5]

Q2: How do I choose the right chiral resolving agent?

A2: The choice of a chiral resolving agent is critical for successful diastereomeric salt formation and subsequent separation. For resolving racemic aminocyclohexanecarboxylic acids, chiral acids are commonly used.[3] Examples of frequently used chiral acids for resolving chiral amines include tartaric acid and its derivatives (like dibenzoyltartaric acid or di-p-toluoyltartaric acid), mandelic acid, and camphorsulfonic acid.[6] The selection often depends on the specific properties of the amine and the desired diastereomeric salt's crystallization characteristics. Empirical screening of several resolving agents is often necessary to find the optimal one for your specific substrate.

Q3: What analytical techniques are used to determine the enantiomeric excess (ee)?

A3: Several analytical techniques can be employed to determine the enantiomeric excess of your purified product. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and accurate method.[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents can also be used to differentiate between enantiomers.[10] Other methods include Gas Chromatography (GC) on a chiral column and Circular Dichroism (CD) spectroscopy.[11][12][13][14]

Q4: My enantiomeric excess is low after the initial crystallization. What should I do?

A4: Low enantiomeric excess after a single crystallization is common. To improve the purity, you can perform one or more recrystallizations of the diastereomeric salt.[9][15] Each recrystallization step should enrich the less soluble diastereomer, thereby increasing the enantiomeric excess of the final product after liberation from the salt. It is also crucial to optimize the crystallization conditions, such as the solvent system, temperature, and cooling rate.

Q5: Can I use achiral chromatography to purify enantiomers?

A5: Interestingly, under specific conditions, it is possible to achieve enantiomeric enrichment using achiral chromatography. This phenomenon is known as self-disproportionation of enantiomers (SDE) and can be exploited in techniques like simulated moving bed (SMB) chromatography.[5] However, this is a more advanced technique and may not be as straightforward as traditional chiral resolution for initial purification attempts.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during the purification process.

Issue 1: Poor or No Crystallization of the Diastereomeric Salt

Problem: After adding the chiral resolving agent, no solid precipitates, or only an oil forms.

Possible Causes & Solutions:

-

Incorrect Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent. If the salt is too soluble, it will not crystallize.

-

Troubleshooting Steps:

-

Solvent Screening: Experiment with a range of solvents with varying polarities. Often, a mixture of solvents (a "good" solvent in which the salt is soluble and a "poor" solvent in which it is less soluble) is required to induce crystallization.

-

Antisolvent Addition: Slowly add a poor solvent (antisolvent) to a solution of the diastereomeric salt in a good solvent until turbidity is observed. Then, gently heat the mixture until it becomes clear and allow it to cool slowly.

-

-

-

Concentration Issues: The solution may be too dilute for crystallization to occur.

-

Troubleshooting Steps:

-

Concentration: Carefully concentrate the solution by removing some of the solvent under reduced pressure.

-

Seeding: If you have a small amount of the desired diastereomeric salt crystal, add it to the supersaturated solution to induce crystallization.

-

-

-

Temperature: The crystallization process is temperature-dependent.

-

Troubleshooting Steps:

-

Cooling: Ensure the solution is cooled sufficiently. Sometimes, placing the solution in an ice bath or refrigerator is necessary.

-

Slow Cooling: Avoid rapid cooling, as this can lead to the formation of small, impure crystals or an oil. Allow the solution to cool to room temperature slowly before further cooling.

-

-